2-Acetoxy-3'-chlorobenzophenone
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Overview
Description
2-Acetoxy-3’-chlorobenzophenone: is an organic compound with the molecular formula C15H11ClO3 . It is a derivative of benzophenone, where the hydrogen atom at the 2-position of the phenyl ring is replaced by an acetoxy group, and the hydrogen atom at the 3’-position of the benzoyl ring is replaced by a chlorine atom. This compound is known for its applications in organic synthesis and its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-3’-chlorobenzophenone typically involves the acetylation of 3’-chlorobenzophenone. One common method is the reaction of 3’-chlorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Reaction Scheme:
3’-Chlorobenzophenone+Acetic AnhydridePyridine2-Acetoxy-3’-chlorobenzophenone+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-3’-chlorobenzophenone can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-3’-chlorobenzophenone can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to form 3’-chlorobenzophenone and acetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Hydrolysis: 3’-Chlorobenzophenone and acetic acid.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Reduction: 2-Hydroxy-3’-chlorobenzophenone.
Scientific Research Applications
2-Acetoxy-3’-chlorobenzophenone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-chlorobenzophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
3’-Chlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
2-Acetoxybenzophenone:
2-Hydroxy-3’-chlorobenzophenone: Formed by the reduction of 2-Acetoxy-3’-chlorobenzophenone, it has different chemical properties and reactivity.
Uniqueness
2-Acetoxy-3’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
IUPAC Name |
[2-(3-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-8-3-2-7-13(14)15(18)11-5-4-6-12(16)9-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZACLYHWFGDQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641563 |
Source
|
Record name | 2-(3-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-10-2 |
Source
|
Record name | [2-(Acetyloxy)phenyl](3-chlorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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